4-Methoxy-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide
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Overview
Description
4-Methoxy-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide is a complex organic compound with the molecular formula C23H21N3O4 and a molecular weight of 403.442 g/mol . This compound is known for its unique structure, which includes a methoxy group, a benzamide core, and a hydrazinoethyl linkage to a phenoxybenzylidene moiety.
Preparation Methods
The synthesis of 4-Methoxy-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
laboratory-scale synthesis usually involves standard organic synthesis techniques, including refluxing, crystallization, and purification through chromatography .
Chemical Reactions Analysis
4-Methoxy-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon and acids or bases to adjust the pH . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methoxy-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved are still under investigation, but its unique structure suggests it may have multiple modes of action .
Comparison with Similar Compounds
4-Methoxy-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide can be compared with other similar compounds, such as:
2-Methyl-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide: This compound has a similar structure but with a methyl group instead of a methoxy group.
4-Methoxy-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide: This compound features a thienylmethylene group instead of a phenoxybenzylidene group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
Properties
CAS No. |
769142-74-7 |
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Molecular Formula |
C23H21N3O4 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
4-methoxy-N-[2-oxo-2-[(2E)-2-[(3-phenoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C23H21N3O4/c1-29-19-12-10-18(11-13-19)23(28)24-16-22(27)26-25-15-17-6-5-9-21(14-17)30-20-7-3-2-4-8-20/h2-15H,16H2,1H3,(H,24,28)(H,26,27)/b25-15+ |
InChI Key |
NVFKTIKYCZODMK-MFKUBSTISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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